molecular formula C6H11NO5 B14769825 (3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline

(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline

Cat. No.: B14769825
M. Wt: 177.16 g/mol
InChI Key: OGDAGJPNPKUXMD-UHFFFAOYSA-N
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Description

(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is a stereoisomer of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by its three hydroxyl groups and a hydroxymethyl group, making it a unique derivative of proline. Its unique structure allows it to participate in various biochemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline typically involves the hydroxylation of L-proline. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired hydroxylated product.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using enzymes that specifically hydroxylate proline. These enzymatic methods are advantageous due to their high specificity and mild reaction conditions, which reduce the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to collagen synthesis and stability.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism by which (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline exerts its effects involves its interaction with enzymes and proteins. The hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as a substrate for enzymes involved in hydroxylation and other biochemical reactions, thereby participating in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.

    Hydroxyproline: Another hydroxylated derivative of proline, commonly found in collagen.

    L-Proline: The parent compound, which lacks the additional hydroxyl groups.

Uniqueness

(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO5/c8-1-2-4(9)5(10)3(7-2)6(11)12/h2-5,7-10H,1H2,(H,11,12)

InChI Key

OGDAGJPNPKUXMD-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(N1)C(=O)O)O)O)O

Origin of Product

United States

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